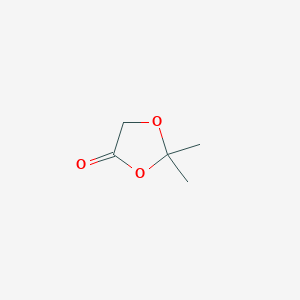

2,2-Dimethyl-1,3-dioxolan-4-one

Description

Properties

IUPAC Name |

2,2-dimethyl-1,3-dioxolan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-5(2)7-3-4(6)8-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUCOZWILDFXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403513 | |

| Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4158-86-5 | |

| Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxolan-4-one (CAS: 4158-86-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxolan-4-one, with a CAS number of 4158-86-5, is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a protected glycolic acid moiety, makes it a versatile building block, particularly in the preparation of N,N-disubstituted amides of glycolic acid. These amides are of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for a technical audience. While this compound is primarily a synthetic intermediate, the broader class of dioxolane-containing molecules has shown significant biological activity, suggesting potential applications for its derivatives in drug discovery.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4158-86-5 | |

| Molecular Formula | C₅H₈O₃ | |

| Molecular Weight | 116.12 g/mol | |

| Density | 0.989 g/mL at 25 °C | |

| Boiling Point | 41 °C | |

| Refractive Index | n20/D 1.415 | |

| Flash Point | 57.2 °C (135.0 °F) - closed cup | |

| SMILES | CC1(C)OCC(=O)O1 | |

| InChI | 1S/C5H8O3/c1-5(2)7-3-4(6)8-5/h3H2,1-2H3 |

Spectral Data

Detailed spectral data for this compound is crucial for its identification and characterization.

3.1. ¹H NMR Spectroscopy

A ¹H NMR spectrum for this compound has been reported with the following chemical shifts:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 4.34 ppm | s | 2H | CH₂ |

| 1.59 ppm | s | 6H | 2 x CH₃ |

3.2. Other Spectral Data (Reference)

Synthesis and Reactions

4.1. Synthesis of this compound

A novel and convenient synthesis involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide.

Experimental Protocol:

-

A suspension of phosphorus pentoxide (40 g, 0.28 mol) in diethyl ether (100 mL) is cooled to -18 °C.

-

An ice-cold solution of glycolic acid (10 g, 0.13 mol) in acetone (50 mL) is added dropwise with efficient stirring.

-

If the phosphorus pentoxide forms a lump, it should be kneaded with a spatula.

-

The resulting solution is filtered, and the solvents are removed in vacuo to yield an oil.

-

The crude product is purified by distillation under reduced pressure to give this compound as a colorless liquid (yield: 65.2%).

Caption: Synthesis of this compound.

4.2. Reaction with Secondary Amines to Synthesize N,N-Disubstituted Amides of Glycolic Acid

This compound readily reacts with secondary amines in a refluxing toluene solution to yield the corresponding N,N-disubstituted amides of glycolic acid.

General Experimental Protocol:

-

A solution of the secondary amine (70 mmol) and this compound (35 mmol) in toluene (60 mL) is refluxed for 14 hours.

-

After cooling, the solvent and excess amine are removed under reduced pressure.

-

The resulting amide can be purified by vacuum distillation or recrystallization.

This method has been successfully applied to synthesize a variety of amides, including:

-

N,N-diethyl-2-hydroxyacetamide

-

N,N-di(n-butyl)-2-hydroxyacetamide

-

N,N-di(n-hexyl)-2-hydroxyacetamide

-

4-hydroxyacetylpiperidine

-

4-hydroxyacetylmorpholine

-

N-ethyl-N-phenyl-2-hydroxyacetamide

Caption: General reaction scheme for the synthesis of glycolic acid amides.

Role in Drug Development

While this compound itself is not known to possess direct biological activity, the dioxolane scaffold is a privileged structure in medicinal chemistry. Numerous dioxolane derivatives have been investigated and developed as therapeutic agents with a wide range of biological activities.

5.1. Antiviral Activity

Dioxolane-containing nucleoside analogs have shown potent antiviral activity. For example, Amdoxovir (diaminopurine dioxolane) is a nucleoside reverse transcriptase inhibitor (NRTI) active against HIV-1. Its active form, dioxolane guanosine, is a potent inhibitor of drug-resistant HIV-1 isolates.[2]

5.2. Anticancer Activity

A derivative of 2,2-Dimethyl-1,3-dioxolane, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of the anticancer drug Gemcitabine. Gemcitabine is a pyrimidine nucleoside analog used in the treatment of various cancers, including pancreatic cancer.[3]

5.3. Other Biological Activities

Derivatives of the 1,3-dioxolane ring have also been reported to exhibit antimicrobial and anticonvulsant activities. The diverse biological profiles of these compounds highlight the potential of using this compound as a starting material for the synthesis of novel drug candidates.

Caption: Workflow illustrating the use of this compound in drug discovery.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Flammable liquids, Category 3 | GHS02 | Warning | H226: Flammable liquid and vapor |

| Skin irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Eye irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure, Category 3 (Respiratory system) | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye/face protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin protection: Wear chemically resistant gloves.

-

Respiratory protection: Use in a well-ventilated area or with a suitable respirator.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with a straightforward and efficient method for its preparation. Its primary utility lies in the synthesis of N,N-disubstituted glycolic acid amides. While direct biological activity has not been reported for this specific compound, its structural motif is present in numerous biologically active molecules, highlighting its potential as a starting material in drug discovery and development programs. Researchers and scientists working with this compound should adhere to the appropriate safety protocols due to its flammable and irritant nature. This technical guide provides a solid foundation of its properties, synthesis, and potential applications to aid in its effective and safe utilization in a laboratory setting.

References

An In-depth Technical Guide on 2,2-Dimethyl-1,3-dioxolan-4-one

This guide provides essential information regarding the molecular properties of 2,2-Dimethyl-1,3-dioxolan-4-one, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below for straightforward reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| CAS Number | 4158-86-5 |

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight. This visualization provides a clear workflow for understanding how these core identifiers are interconnected.

Molecular property relationship for this compound.

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,3-dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethyl-1,3-dioxolan-4-one, a heterocyclic compound with applications in organic synthesis. The information is presented to support research and development activities where this molecule is utilized as a key intermediate.

Core Physical and Chemical Data

This compound, also known as the acetonide of glycolic acid, is a colorless liquid at room temperature.[1] Its key identifiers and properties are summarized in the tables below for ease of reference and comparison.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 4158-86-5[2][3] |

| Molecular Formula | C₅H₈O₃[2][3] |

| Molecular Weight | 116.12 g/mol [2][3] |

| InChI Key | JKUCOZWILDFXMF-UHFFFAOYSA-N[2][3] |

| SMILES String | CC1(C)OCC(=O)O1[2][3] |

Table 2: Physical Properties

| Property | Value |

| Density | 0.989 g/mL at 25 °C[2][3] |

| Boiling Point | 41 °C[2][3] |

| Refractive Index | n20/D 1.415[2][3] |

| Flash Point | 57.2 °C (135.0 °F) - closed cup[2] |

| Appearance | Colorless liquid[1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the synthesis of this compound and general methods for the determination of its key physical properties.

Synthesis of this compound

A reported method for the synthesis of this compound involves the condensation of glycolic acid with acetone.[1]

Materials:

-

Glycolic acid

-

Acetone

-

Phosphorus pentoxide (P₂O₅)

-

Diethyl ether

Procedure:

-

A solution of glycolic acid in diethyl ether is prepared.

-

Acetone is added to the solution.

-

Phosphorus pentoxide is carefully added to the reaction mixture, which acts as a dehydrating agent to facilitate the condensation reaction.

-

The reaction is carried out under mild conditions.

-

Following the completion of the reaction, the resulting this compound is purified by distillation in vacuo.[1]

This method has been reported to yield the product as a colorless liquid with a yield of 65%.[1]

General Methods for Physical Property Determination

The following are standard laboratory procedures for determining the physical properties listed in Table 2.

-

Density: The density of a liquid is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated.

-

Boiling Point: The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For small quantities, a micro-boiling point apparatus can be used.

-

Refractive Index: The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the substance. The measurement is typically taken at a specific temperature (e.g., 20°C) and wavelength of light (e.g., the sodium D-line, 589 nm).

-

Flash Point: The flash point is determined using a closed-cup or open-cup flash-point tester. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the material will ignite.

Diagrams and Workflows

Visual representations of experimental processes can aid in understanding the key steps involved. The following diagram illustrates the synthesis pathway for this compound.

Caption: Synthesis of this compound from glycolic acid and acetone.

References

In-Depth Technical Guide: Spectral Analysis of 2,2-Dimethyl-1,3-dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2-Dimethyl-1,3-dioxolan-4-one (CAS Number: 4158-86-5), a versatile building block in organic synthesis. The document presents key spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

Core Spectral Data

The following tables summarize the key spectral data for this compound, synthesized via a novel method involving the condensation of glycolic acid with acetone.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1.54 | Singlet | 6H, C(CH₃)₂ |

| 4.25 | Singlet | 2H, OCH₂C=O |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 26.5 | C(C H₃)₂ |

| 66.8 | OC H₂C=O |

| 109.2 | C (CH₃)₂ |

| 172.1 | C =O |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 1785 | C=O (ester, stretching) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 116 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a framework for acquiring similar spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound was dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for protons.

-

¹H NMR: Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging multiple scans over a wavenumber range of 4000-400 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹) versus transmittance.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC).

Ionization and Analysis: Electron Ionization (EI) was used as the ionization method. The sample was bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The mass spectrum is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectral Analysis

The process of characterizing an organic compound like this compound using spectroscopic methods follows a logical progression. The following diagram illustrates this workflow.

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound using spectroscopic techniques.

An In-depth Technical Guide on the Chemical Stability and Reactivity of 2,2-Dimethyl-1,3-dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2,2-dimethyl-1,3-dioxolan-4-one, a versatile building block in organic synthesis. The document delves into the compound's susceptibility to hydrolysis under various pH conditions, its thermal decomposition profile, and its behavior when exposed to light. Furthermore, it explores its reactivity with common reagents, particularly nucleophiles, providing insights into its synthetic applications. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and data to inform the handling, storage, and application of this compound.

Introduction

This compound, a cyclic acetal and an ester, serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. Its utility stems from the presence of multiple functional groups within a compact structure, offering various avenues for chemical modification. A thorough understanding of its stability and reactivity is paramount for its effective and safe use in research and development. This guide aims to provide a detailed technical overview of these properties, supported by available data and established scientific principles.

Chemical Stability

The stability of this compound is influenced by several factors, including pH, temperature, and light. As both an acetal and a lactone (cyclic ester), it is susceptible to hydrolysis, particularly under acidic or basic conditions.

Hydrolytic Stability

The primary degradation pathway for this compound in aqueous environments is hydrolysis. The reaction mechanism involves the cleavage of either the acetal or the ester functional group, or both.

2.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the acetal moiety is particularly prone to hydrolysis, leading to the formation of acetone and glycolic acid. The ester linkage can also be hydrolyzed, although typically at a slower rate than the acetal in acidic media. The proposed mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening and subsequent attack by water.

2.1.2. Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, the ester functional group is readily hydrolyzed in a process known as saponification. This reaction yields the salt of glycolic acid and acetone. The rate of this reaction is dependent on the concentration of the hydroxide ion.

Quantitative Data on Hydrolysis:

Table 1: Estimated Hydrolytic Stability of this compound

| pH Condition | Expected Stability | Primary Degradation Products |

| < 4 (Strongly Acidic) | Low | Acetone, Glycolic Acid |

| 4 - 6 (Weakly Acidic) | Moderate | Acetone, Glycolic Acid |

| 6 - 8 (Neutral) | Moderate to High | Gradual hydrolysis to Acetone and Glycolic Acid |

| > 8 (Basic) | Low | Acetone, Glycolate Salt |

Note: This table is based on the general behavior of cyclic acetals and esters and is intended for guidance. Actual stability should be determined experimentally.

Thermal Stability

Information regarding the specific thermal decomposition temperature of this compound is limited. However, thermogravimetric analysis (TGA) of related 1,3-dioxolan-4-ones suggests that thermal fragmentation can occur at elevated temperatures.[2] The decomposition of similar dioxolanes has been studied, indicating that the fragmentation pathways can be complex.[3][4] For practical purposes, it is recommended to handle this compound at controlled room temperature and to perform a TGA to determine its precise decomposition profile if high-temperature applications are considered.

Photostability

The photostability of this compound has not been extensively reported. As a saturated cyclic acetal and ester, it is not expected to be a strong chromophore in the near-UV and visible regions. However, the presence of carbonyl and ether functionalities could make it susceptible to degradation upon exposure to high-energy UV radiation. Following ICH Q1B guidelines for photostability testing is recommended to assess its light sensitivity, especially if it is to be used in light-exposed formulations.[5][6][7][8][9]

Chemical Reactivity

This compound exhibits reactivity characteristic of both cyclic acetals and esters. Its reactions are often driven by the electrophilic nature of the carbonyl carbon and the susceptibility of the acetal group to cleavage.

Reactions with Nucleophiles

The most well-documented reactions of this compound involve nucleophilic attack at the carbonyl carbon of the ester group.

3.1.1. Aminolysis

This compound readily reacts with primary and secondary amines to form N-substituted 2-hydroxyacetamides. This reaction provides a convenient method for the synthesis of glycolic acid amides. The reaction typically proceeds by heating the dioxolanone with an excess of the amine, sometimes in the presence of a solvent like toluene.

Experimental Protocols

The following are generalized protocols for assessing the stability and reactivity of this compound. These should be adapted and optimized for specific laboratory conditions and analytical capabilities.

Protocol for Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Buffer solutions (pH 4, 7, and 9)

-

HPLC grade water, acetonitrile, and methanol

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

-

pH meter

-

Thermostated water bath or incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

-

Reaction Setup: For each pH to be tested, add a small aliquot of the stock solution to a known volume of the pre-heated buffer solution in a sealed container to achieve the desired final concentration.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot in a suitable mobile phase or by neutralizing the sample if under acidic or basic conditions.

-

Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of the remaining this compound and the formation of any degradation products.

-

Data Analysis: Plot the concentration of this compound versus time to determine the hydrolysis rate constant (k) at each pH.

Protocol for Thermal Stability Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA pan.

-

Instrument Setup: Set the TGA to heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of inert gas.

-

Analysis: Record the mass of the sample as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Protocol for Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Materials:

-

This compound

-

Photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Quartz or other UV-transparent containers

-

Dark control samples wrapped in aluminum foil

-

HPLC system for analysis

Procedure:

-

Sample Preparation: Place the compound in the transparent containers. Prepare dark control samples by wrapping identical containers in aluminum foil.

-

Exposure: Place the samples and dark controls in the photostability chamber and expose them to a controlled light source for a specified duration or until a certain level of exposure is reached (as per ICH Q1B).

-

Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by a validated HPLC method to quantify the parent compound and any photodegradation products.

-

Evaluation: Compare the results from the exposed samples to the dark control samples to determine the extent of photodegradation.

Conclusion

This compound is a valuable synthetic intermediate whose utility is closely tied to its chemical stability and reactivity. This guide has provided a detailed overview of its susceptibility to hydrolysis, its expected thermal behavior, and its reactivity with nucleophiles. The provided experimental protocols offer a framework for researchers to conduct their own stability and reactivity studies. A thorough understanding of these properties is essential for the successful application of this compound in the synthesis of new chemical entities and pharmaceutical agents. Further experimental studies are warranted to generate precise quantitative data on the stability of this compound under a broader range of conditions.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. jordilabs.com [jordilabs.com]

- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. ema.europa.eu [ema.europa.eu]

In-depth Technical Guide: Safety Data Sheet for 2,2-Dimethyl-1,3-dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2,2-Dimethyl-1,3-dioxolan-4-one (CAS No. 4158-86-5), a heterocyclic compound utilized in various organic synthesis applications. The following sections detail its hazards, handling procedures, and physical and chemical properties, with a focus on quantitative data and experimental methodologies.

Substance Identification and Properties

This section summarizes the key identifiers and physical and chemical properties of this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 4158-86-5[1][2] |

| Molecular Formula | C₅H₈O₃[1] |

| Molecular Weight | 116.12 g/mol [1] |

| Synonyms | Acetone isopropylidene ketal of glyceric acid, 2,2-dimethyl-5-oxo-1,3-dioxolane |

| Physical and Chemical Properties | Value |

| Physical State | Liquid |

| Boiling Point | 41 °C[1] |

| Density | 0.989 g/mL at 25 °C[1] |

| Flash Point | 57.2 °C (135.0 °F) - closed cup[1] |

| Refractive Index | n20/D 1.415 (lit.)[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and irritant properties.[3]

| GHS Classification | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[1][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][3] |

GHS Label Elements:

-

Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

-

-

Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the Safety Data Sheet. Key statements include P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

Toxicological Information

Ecotoxicological Information

Experimental Protocols

The hazard classifications for skin and eye irritation are determined by standardized experimental protocols, typically following the guidelines set by the Organisation for Economic Co-operation and Development (OECD). The flash point is determined using established methods for flammable liquids.

Skin Irritation Testing

The potential for skin irritation is typically assessed using the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or the in vitro OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .

-

In Vivo (OECD 404): A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

In Vitro (OECD 439): The test substance is applied to a reconstructed human epidermis model. Cell viability is measured to determine the irritant potential.

Eye Irritation Testing

Eye irritation potential is generally evaluated according to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .

-

In Vivo (OECD 405): A single dose of the substance is applied to one eye of an experimental animal (usually a rabbit). The eye is examined for lesions of the cornea, iris, and conjunctiva at specific time points.

Flash Point Determination

The flash point is determined using a "closed cup" method as specified in the safety data sheet. Common standard methods include:

-

Pensky-Martens Closed Cup Tester (e.g., ASTM D93)

-

Tag Closed Cup Tester (e.g., ASTM D56)

In these methods, the liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space to determine the lowest temperature at which the vapors ignite.

Visualized Safety Hazard Workflow

The following diagram illustrates the logical workflow for assessing the primary safety hazards of this compound.

Caption: Hazard Assessment and Control Workflow for this compound.

References

In-Depth Technical Guide: Handling and Storage of 2,2-Dimethyl-1,3-dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling and storage of 2,2-Dimethyl-1,3-dioxolan-4-one. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 41 °C |

| Density | 0.989 g/mL at 25 °C |

| Flash Point | 57.2 °C (135.0 °F) - closed cup |

| Refractive Index | n20/D 1.415 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to its safe handling.

| Hazard Class | GHS Classification |

| Flammable liquids | Category 3 |

| Skin irritation | Category 2 |

| Serious eye irritation | Category 2 |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) |

Hazard Statements:

-

H226: Flammable liquid and vapour.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Experimental Protocols for Safe Handling

The following protocols are designed to minimize risk during the handling and use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

All personnel must wear the following PPE before entering an area where this chemical is handled:

-

Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique to avoid skin contact.

-

Body Protection: A flame-retardant lab coat or impervious clothing.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. Use only outdoors or in a well-ventilated area.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Ensure safety showers and eye wash stations are readily accessible.

Handling Procedures

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

Use only non-sparking tools.

-

Take action to prevent static discharges. Ground and bond container and receiving equipment.

-

Keep the container tightly closed when not in use.

Storage Precautions

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

Storage Conditions

-

Store in a well-ventilated place.

-

Keep the container tightly closed in a dry and cool place.

-

Store locked up.

-

Keep away from heat, sparks, and flame.

Incompatible Materials

Store separately from the following materials:

-

Acids

-

Strong oxidizing agents

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse the affected areas with water. If skin irritation occurs, get medical help.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth with water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may spread along floors.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors and substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition. Evacuate the danger area.[2]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Methods for Cleaning Up:

-

Remove all sources of ignition.

-

Cover drains.

-

Collect, bind, and pump off spills.

-

Take up with liquid-absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

-

Dispose of the absorbed material in accordance with local regulations.

-

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Do not let the product enter drains.[2]

This technical guide is intended to provide comprehensive information for the safe handling and storage of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

Theoretical Conformational Analysis of 2,2-Dimethyl-1,3-dioxolan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and experimental approaches used to elucidate the conformational landscape of 2,2-Dimethyl-1,3-dioxolan-4-one. This molecule, a key chiral building block in asymmetric synthesis, possesses a five-membered dioxolanone ring whose conformation is critical to its reactivity and stereochemical control. Understanding the subtle interplay of steric and electronic effects that govern its three-dimensional structure is paramount for its effective application in medicinal chemistry and materials science.

Introduction to the Conformational Landscape

The five-membered ring of this compound is not planar. To alleviate torsional strain, the ring adopts puckered conformations. The two most plausible and frequently discussed conformations for 1,3-dioxolane rings are the envelope (C_s) and twist (C_2) forms.

-

Envelope Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth is out of the plane, resembling a sealed envelope. For this compound, the out-of-plane atom could be C5 (adjacent to the carbonyl group) or O1.

-

Twist Conformation: In the twist form, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. This conformation possesses a C2 axis of symmetry.

Theoretical studies on related 1,3-dioxolane systems have shown that these conformers are often close in energy, with the global minimum depending on the substitution pattern and the computational method employed. For instance, crystal structure analyses of molecules containing the 2,2-dimethyl-1,3-dioxolane moiety indicate a puckered conformation in the solid state.[1][2] Molecular orbital calculations on related dimeric structures predict a preference for a gauche conformer in the gas phase, highlighting the non-planar nature of the ring.[3]

Quantitative Conformational Data

While a detailed potential energy surface scan for this compound is not extensively reported in the literature, this section provides a template for the expected quantitative data that would be obtained from such a study. The data would be generated through computational chemistry, following the protocols outlined in Section 3.

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O1-C2-O3-C4) (°) | Dihedral Angle (C2-O3-C4-C5) (°) | Dihedral Angle (O3-C4-C5-O1) (°) |

| Envelope (C5-out) | Data not available | Calculated Value | Calculated Value | Calculated Value |

| Twist (C_2) | Data not available | Calculated Value | Calculated Value | Calculated Value |

| Planar (Transition State) | Data not available | Calculated Value | Calculated Value | Calculated Value |

Note: The values in this table are placeholders. A dedicated computational study is required to populate them.

Table 2: Calculated Torsional Energy Barriers for Conformational Interconversion

| Interconversion Pathway | Energy Barrier (kcal/mol) |

| Envelope ⇌ Twist | Data not available |

| Twist ⇌ Twist' | Data not available |

Note: The values in this table are placeholders and represent the energy maxima on the potential energy surface connecting the stable conformers.

Methodologies and Protocols

The conformational preferences of this compound can be elucidated through a combination of computational and experimental techniques.

Computational Protocol: Density Functional Theory (DFT)

DFT has proven to be a reliable method for studying the conformational isomers of organic molecules.[1][4][5][6][7]

Objective: To identify all stable conformers, determine their relative energies, and calculate the energy barriers for interconversion.

Methodology:

-

Initial Structure Generation: Generate initial 3D structures for plausible conformers (envelope and twist) of this compound.

-

Geometry Optimization: Perform full geometry optimization for each initial structure.

-

Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Potential Energy Surface (PES) Scan: To map the conformational landscape and find transition states, perform a relaxed PES scan by systematically varying a key dihedral angle (e.g., O1-C5-C4-O3) while optimizing all other geometric parameters at each step.

-

Energy Analysis: Calculate the relative electronic energies (and Gibbs free energies at 298 K) of all identified conformers to determine their relative populations. The energy barriers for interconversion are determined from the transition state energies.

-

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate hyperconjugative interactions that may contribute to the stability of certain conformers.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for conformational analysis in solution.[8]

Objective: To determine the major conformation in solution and potentially measure the equilibrium constant between conformers.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6).

-

1H and 13C NMR Spectra Acquisition: Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

Chemical Shift Analysis: The chemical shifts of the protons and carbons, particularly on the dioxolane ring, are sensitive to the local electronic environment, which is influenced by the ring's conformation.

-

Coupling Constant (J-value) Analysis: The vicinal proton-proton coupling constants (³J_HH) across the C4-C5 bond are highly dependent on the dihedral angle, as described by the Karplus equation. By measuring these coupling constants, one can infer the dominant dihedral angles and thus the preferred conformation in solution.

-

Nuclear Overhauser Effect (NOE) Analysis: 2D NOESY or ROESY experiments can be used to identify protons that are close in space. The presence or absence of specific NOE cross-peaks provides strong evidence for a particular conformation. For example, an NOE between a methyl proton and a ring proton would indicate a specific spatial arrangement.

-

Variable Temperature (VT) NMR: If multiple conformers are in dynamic equilibrium, VT-NMR studies can be performed. Changes in the NMR spectra as a function of temperature can provide thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the conformational equilibrium.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for a comprehensive conformational analysis of this compound.

Figure 1: Computational and Experimental Workflows for Conformational Analysis.

Figure 2: Pseudorotational Pathway of a Five-Membered Ring.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires a synergistic approach, combining high-level theoretical calculations with detailed experimental verification. The molecule is expected to exist in a dynamic equilibrium between low-energy envelope and twist conformers. While specific energetic data for this molecule requires a dedicated computational investigation, the protocols outlined in this guide provide a robust framework for researchers to undertake such a study. A thorough understanding of its conformational preferences is indispensable for harnessing the full potential of this versatile chiral building block in the development of new pharmaceuticals and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. (PDF) (2,2-Dimethyl-1,3-Dioxolan-4-Yl)methyl [research.amanote.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. auremn.org.br [auremn.org.br]

Methodological & Application

Application Notes: Synthesis of N,N-Disubstituted Amides using 2,2-Dimethyl-1,3-dioxolan-4-one

Introduction

The synthesis of N,N-disubstituted amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and agrochemical industries. This document details a specific and efficient method for the synthesis of N,N-disubstituted-2-hydroxyacetamides (glycolamides) utilizing the reaction of 2,2-dimethyl-1,3-dioxolan-4-one with a variety of secondary amines. This method provides a straightforward route to these valuable compounds, starting from a readily accessible cyclic ester.

The reaction proceeds via the nucleophilic acyl substitution mechanism, where the secondary amine attacks the carbonyl group of the this compound, leading to a ring-opening event to form the desired amide product. This methodology is notable for its operational simplicity and good yields.

Reaction Principle

The core of this synthetic approach is the aminolysis of the lactone functionality within the this compound. The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the cleavage of the acyl-oxygen bond, resulting in the formation of a stable N,N-disubstituted amide and a protected hydroxyl group which is subsequently liberated.

Data Presentation

The following table summarizes the reaction of this compound with various secondary amines to yield the corresponding N,N-disubstituted-2-hydroxyacetamides.

| Entry | Secondary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Diethylamine | N,N-Diethyl-2-hydroxyacetamide | 2 | 95 |

| 2 | Dibutylamine | N,N-Dibutyl-2-hydroxyacetamide | 3 | 92 |

| 3 | Piperidine | 1-(2-Hydroxyacetyl)piperidine | 2 | 96 |

| 4 | Morpholine | 4-(2-Hydroxyacetyl)morpholine | 2.5 | 94 |

| 5 | N-Ethylaniline | N-Ethyl-N-phenyl-2-hydroxyacetamide | 4 | 88 |

Experimental Protocols

General Procedure for the Synthesis of N,N-Disubstituted-2-hydroxyacetamides

A solution of the secondary amine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or acetonitrile) is added dropwise to a stirred solution of this compound (1.0 equivalent) in the same solvent at room temperature. The reaction mixture is stirred for the time indicated in the data table. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure N,N-disubstituted-2-hydroxyacetamide.

Example Protocol: Synthesis of N,N-Diethyl-2-hydroxyacetamide

To a solution of this compound (1.16 g, 10 mmol) in dichloromethane (20 mL) was added diethylamine (0.81 g, 11 mmol) dropwise at room temperature. The reaction mixture was stirred for 2 hours. The solvent was then evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane, 1:1) to give N,N-diethyl-2-hydroxyacetamide as a colorless oil (1.24 g, 95% yield).

Visualizations

Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis of N,N-disubstituted amides.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Application Notes and Protocols: Ring-Opening Polymerization of 2,2-Dimethyl-1,3-dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxolan-4-one is a cyclic ester monomer that serves as a precursor to poly(α-hydroxyisobutyric acid). Its ring-opening polymerization (ROP) offers a versatile method for synthesizing aliphatic polyesters with potential applications in biomedical and pharmaceutical fields, owing to their biocompatibility and biodegradability. This document provides detailed protocols and data for the synthesis of polymers from this monomer using organocatalysts.

The ROP of 1,3-dioxolan-4-ones is an increasingly popular alternative to the polymerization of lactide for producing polyesters.[1] Organocatalysis, in particular, presents a metal-free approach to synthesizing well-defined polymers with controlled molecular weights and narrow dispersities.[1]

Data Presentation

The following tables summarize typical reaction conditions and resulting polymer characteristics for the organocatalyzed ring-opening polymerization of dioxolan-4-one derivatives.

Table 1: Organocatalyzed Ring-Opening Polymerization Conditions

| Catalyst | Initiator | Monomer:Initiator:Catalyst Ratio | Temperature (°C) | Time (h) | Solvent |

| p-Toluenesulfonic acid (p-TSA) | Neopentanol | 200:1:10 | 100 | 6 | Bulk (solvent-free) |

| Triflic acid (TfOH) | Neopentanol | 200:1:10 | 100 | 6 | Bulk (solvent-free) |

| Thiourea derivative / DBU | Benzyl alcohol | 100:1 (monomer:initiator) | 40-60 | 24 | Toluene |

Table 2: Resulting Polymer Characteristics

| Catalyst | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| p-Toluenesulfonic acid (p-TSA) | >95 | Varies with M/I ratio | Typically 1.1 - 1.5 |

| Triflic acid (TfOH) | >95 | Varies with M/I ratio | Typically 1.1 - 1.5 |

| Thiourea derivative / DBU | High | Controlled by M/I ratio | Narrow (<1.2) |

Note: The specific molecular weight of the resulting polymer is directly influenced by the monomer-to-initiator ratio; a higher ratio generally yields a higher molecular weight.

Experimental Protocols

Protocol 1: Monomer Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of α-hydroxyisobutyric acid with acetone.

Materials:

-

α-hydroxyisobutyric acid

-

Acetone

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine α-hydroxyisobutyric acid and a 1:1 mixture of acetone and toluene.

-

Reflux the mixture for 6 hours, ensuring continuous removal of water via the Dean-Stark trap.[1]

-

After cooling to room temperature, remove the solvent under reduced pressure.[1]

-

Dissolve the resulting residue in dichloromethane.[1]

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude monomer.[1]

-

Purify the monomer by distillation under reduced pressure.

Protocol 2: Organocatalyzed Ring-Opening Polymerization

This protocol details a solvent-free polymerization using a Brønsted acid catalyst.[2]

Materials:

-

Purified this compound monomer

-

p-Toluenesulfonic acid (p-TSA) or Triflic acid (TfOH) (catalyst)

-

Neopentanol (initiator)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

Under an inert nitrogen atmosphere, add the monomer, catalyst, and initiator to a dried Schlenk flask in the desired molar ratio (e.g., 200:10:1 monomer:catalyst:initiator).[2]

-

Add anhydrous MgSO₄ to remove any residual moisture.[2]

-

Heat the reaction mixture to 100 °C and stir for 6 hours.[2]

-

After cooling, dissolve the reaction mixture in dichloromethane.[2]

-

Wash the organic solution with a saturated sodium bicarbonate solution and then with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[2]

-

Evaporate the solvent to yield the crude polymer.[2]

-

Purify the polymer by dissolving it in a minimal amount of dichloromethane and precipitating it in cold methanol.[2]

-

Collect the white solid polymer by filtration and dry it under vacuum.

Protocol 3: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small sample of the purified polymer in deuterated chloroform (CDCl₃).

- Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure and determine monomer conversion.[3]

2. Gel Permeation Chromatography (GPC):

- Determine the number average molecular weight (Mn) and polydispersity index (PDI) of the polymer by GPC.[3]

- Use a suitable solvent like tetrahydrofuran (THF) as the mobile phase and calibrate with polystyrene standards.[3]

3. Differential Scanning Calorimetry (DSC):

- Analyze the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[3]

- Typically, a heat/cool/heat cycle is used to erase the thermal history of the material.[3]

Visualizations

Caption: Mechanism of acid-catalyzed ring-opening polymerization.

Caption: General experimental workflow for polymer synthesis and characterization.

References

Application Notes and Protocols for Polyester Synthesis via Ring-Opening Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polyester, through the ring-opening polymerization (ROP) of 2,2,5-trimethyl-1,3-dioxolan-4-one. This monomer, a protected form of lactic acid, offers a metal-free route to well-defined polymers with significant potential in drug delivery and biomedical applications.[1][2] The protocols described herein cover monomer synthesis, organocatalyzed polymerization, and polymer characterization.

I. Monomer Synthesis: 2,2,5-trimethyl-1,3-dioxolan-4-one

The synthesis of the monomer, 2,2,5-trimethyl-1,3-dioxolan-4-one, is achieved through the reaction of L-lactic acid with acetone.[2][3]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine L-lactic acid (e.g., 5 g, 55.5 mmol) and p-toluenesulfonic acid (e.g., 212 mg, 1.23 mmol).[3][4]

-

Solvent Addition: Add a 1:1 mixture of acetone and toluene (e.g., 300 mL).[1][3][4]

-

Reaction: Reflux the mixture for 6 hours, ensuring continuous removal of water via the Dean-Stark apparatus.[1][3][4]

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane (e.g., 50 mL).[1][3]

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).[1][3][4] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[1][3] For further purification, the resulting oil can be dried over calcium hydride overnight.[4]

II. Polyester Synthesis: Ring-Opening Polymerization (ROP)

The polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one can be effectively carried out using organocatalysts, providing a metal-free alternative for producing well-defined polylactic acid.[1] Both single-catalyst and binary-catalyst systems can be employed.[1]

Experimental Protocol: Organocatalyzed ROP

-

Materials:

-

Reaction Setup: In a dried Schlenk flask under an inert atmosphere, add the desired amount of 2,2,5-trimethyl-1,3-dioxolan-4-one.[1]

-

Reagent Addition: Introduce the initiator (e.g., neopentanol) and catalyst (e.g., p-TSA) at the desired molar ratios (see Table 1).[2][3]

-

Polymerization: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for a specified time (e.g., 2-48 hours).[1][3]

-

Work-up and Isolation: After the designated reaction time, dissolve the crude polymer in dichloromethane and precipitate it into cold methanol.[2]

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.[2]

III. Data Presentation

The following tables summarize representative data for the polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one under different catalytic conditions.

Table 1: Organocatalyzed Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one

| Catalyst | Initiator | Monomer:Initiator:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) |

| p-Toluenesulfonic acid | Neopentanol | 200:1:10 | 100 | 48 | ~100 | 6,800 | 1.3 |

| Triflic acid | Neopentanol | 200:1:10 | 100 | 48 | ~100 | Oligomers | - |

Data collated from representative studies.[4]

IV. Visualized Workflows and Pathways

To facilitate understanding, the experimental workflow and a proposed polymerization mechanism are illustrated below using Graphviz diagrams.

Caption: Experimental workflow for the synthesis of polylactic acid.

Caption: Proposed mechanism for the acid-catalyzed ring-opening polymerization.

References

Application Notes and Protocols: Leveraging 2,2-Dimethyl-1,3-dioxolan-4-one in Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,2-dimethyl-1,3-dioxolan-4-one and its derivatives as versatile chiral building blocks in asymmetric synthesis. The protocols outlined below are designed to be a practical guide for the synthesis of a variety of enantiomerically enriched compounds, which are crucial intermediates in pharmaceutical and fine chemical industries.

Introduction

Chiral 1,3-dioxolan-4-ones, readily prepared from enantiomerically pure α-hydroxy acids such as lactic acid and mandelic acid, are powerful tools in asymmetric synthesis.[1] The 2,2-dimethyl substituted variant, in particular, serves as a stable and effective chiral auxiliary. Deprotonation of these dioxolanones generates a chiral enolate, which can react with various electrophiles with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields highly enantioenriched products. This strategy has been successfully employed in the synthesis of chiral α-hydroxy acids, α-hydroxycarbonyl compounds, and complex natural product building blocks.[1][2]

Key Applications and Mechanisms

The primary application of chiral 2,2-dimethyl-1,3-dioxolan-4-ones lies in their function as chiral acyl anion or glycolic acid equivalents.[2][3] The general synthetic strategy involves three key steps:

-

Formation of the Chiral Dioxolanone: An enantiomerically pure α-hydroxy acid is condensed with an aldehyde or ketone, such as pivalaldehyde, in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).[2] This reaction establishes a second stereocenter under the control of the initial one.[1]

-

Diastereoselective Enolate Reaction: The chiral dioxolanone is deprotonated using a strong base, typically lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then reacts with an electrophile (e.g., alkyl halides, aldehydes, ketones, nitroalkenes) with high facial selectivity, dictated by the stereochemistry at the C-2 position of the dioxolanone ring.[1]

-

Hydrolysis and Product Formation: The resulting product is hydrolyzed to cleave the dioxolanone ring, yielding the desired chiral α-substituted α-hydroxy acid or a derivative thereof.[2] In some applications, the initial adduct can undergo further transformations like oxidative decarboxylation or thermal fragmentation to access other valuable chiral synthons.[1][3]

Experimental Protocols

Protocol 1: Asymmetric Alkylation for the Synthesis of Chiral α-Hydroxy Acids

This protocol describes the synthesis of a mono-substituted α-hydroxy acid with high enantiomeric excess, starting from a chiral 1,3-dioxolanone.

Step 1: Formation of the Chiral 1,3-Dioxolanone

A Lewis acid-catalyzed condensation of an α-hydroxy acid with a dimethoxy acetal is performed to produce the chiral 1,3-dioxolanone.[2]

Step 2: Diastereoselective Alkylation

The chiral 1,3-dioxolanone is alkylated via its enolate with a high level of diastereoselectivity.[2]

Step 3: Hydrolysis to the α-Hydroxy Acid

The alkylated product is hydrolyzed to yield the desired mono-substituted α-hydroxy acid with a high enantiomeric excess.[2]

Protocol 2: Michael Addition for the Synthesis of Chiral Building Blocks

This protocol details the Michael addition of a chiral dioxolanone enolate to an α,β-unsaturated compound, exemplified by the reaction with butenolide.

Step 1: Enolate Formation

(2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one, derived from (S)-mandelic acid, is treated with LDA in dry THF at -78 °C to generate the corresponding lithium enolate.[1]

Step 2: Michael Addition

The enolate solution is reacted with butenolide at low temperature.[1]

Step 3: Work-up and Purification

The reaction is quenched with aqueous NH₄Cl, and the product is extracted and purified.[1]

Quantitative Data Summary

The following tables summarize the yields and stereoselectivities achieved in representative reactions using chiral 1,3-dioxolan-4-ones.

| Electrophile | Dioxolanone Starting Material | Product Type | Yield (%) | Diastereoselectivity | Enantiomeric Excess (%) | Reference |

| Alkyl Halides | Chiral 1,3-dioxolanones | Mono- and disubstituted α-hydroxy acids | Good | High | High | [2] |

| Aromatic Aldehydes | (S)-Mandelic acid derived dioxolanone | Unsymmetrical benzoins | Good | Good | High | [2] |

| Butenolide | (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Michael adduct | Not Specified | High | Not Specified | [1] |

| 4-Methoxy-β-nitrostyrene | (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Michael adduct | Not Specified | High | Not Specified | [1] |

Visualized Workflows and Mechanisms

The following diagrams illustrate the key synthetic pathways and experimental workflows described in these application notes.

Caption: General synthetic pathway using chiral 1,3-dioxolan-4-ones.

References

Application Notes and Protocols for the Synthesis of N,N-Disubstituted-2-hydroxyacetamides via Reaction of 2,2-Dimethyl-1,3-dioxolan-4-one with Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N,N-disubstituted-2-hydroxyacetamides, also known as N,N-disubstituted glycolamides, is of significant interest in medicinal chemistry and drug development due to the presence of this motif in various biologically active molecules. A convenient and efficient method for the preparation of these compounds involves the reaction of 2,2-dimethyl-1,3-dioxolan-4-one with secondary amines. This reaction proceeds via a ring-opening acylation mechanism, offering a straightforward route to the desired products. This document provides detailed application notes and experimental protocols for this methodology.

The reaction is particularly useful as it avoids the use of more hazardous or moisture-sensitive acylating agents. The this compound serves as a stable and easily handleable precursor to a reactive acylating species. The overall transformation is a nucleophilic acyl substitution where the secondary amine acts as the nucleophile, attacking the carbonyl group of the dioxolanone and leading to the formation of the amide bond and the release of acetone and water.

Reaction Principle and Pathway

The fundamental principle of this methodology is the aminolysis of the cyclic ester (lactone) functionality within the this compound molecule. The secondary amine attacks the carbonyl carbon, initiating a ring-opening process that ultimately yields the N,N-disubstituted-2-hydroxyacetamide.

Caption: General reaction pathway for the synthesis of N,N-disubstituted-2-hydroxyacetamides.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various N,N-disubstituted-2-hydroxyacetamides from the reaction of this compound with different secondary amines. The general reaction involves refluxing a solution of the secondary amine and this compound in toluene.[1]

| Entry | Secondary Amine | Product | Yield (%) |

| 1 | Diethylamine | N,N-Diethyl-2-hydroxyacetamide | 72 |

| 2 | Dibutylamine | N,N-Dibutyl-2-hydroxyacetamide | 78 |

| 3 | Dipropylamine | N,N-Dipropyl-2-hydroxyacetamide | 75 |

| 4 | Piperidine | 1-(2-Hydroxyacetyl)piperidine | 85 |

| 5 | Morpholine | 4-(2-Hydroxyacetyl)morpholine | 88 |

| 6 | N-Methylaniline | N-Methyl-N-phenyl-2-hydroxyacetamide | 65 |

| 7 | Diisopropylamine | No Reaction | 0 |

Note: The reaction with the sterically hindered N,N-diisopropylamine did not proceed under these conditions, highlighting the influence of steric factors on the reaction's success.[1]

Experimental Protocols

General Protocol for the Synthesis of N,N-Disubstituted-2-hydroxyacetamides

This protocol is based on the methodology reported by Boyko et al.[1]

Materials:

-

This compound

-

Appropriate secondary amine (e.g., diethylamine, piperidine, morpholine)

-

Toluene (anhydrous)

-

Rotary evaporator

-

Standard glassware for reflux reaction (round-bottom flask, condenser, heating mantle)

-

Distillation apparatus (for purification)

Procedure:

-

To a solution of the secondary amine (70 mmol) in toluene (60 mL) in a round-bottom flask, add this compound (35 mmol).

-

Attach a condenser and heat the reaction mixture to reflux for 14 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess amine under reduced pressure using a rotary evaporator.

-

Purify the resulting amide by vacuum distillation or recrystallization.

Caption: Experimental workflow for the synthesis of N,N-disubstituted-2-hydroxyacetamides.

Characterization Data for Selected Products

N,N-Diethyl-2-hydroxyacetamide:

-

Appearance: Colorless to yellowish liquid.[1]

-

Boiling Point: 64–65 °C/0.08 mmHg.[1]

-

¹H NMR (CDCl₃): δ = 4.34 (s, 2H, CH₂), 3.40 (q, J=7.2 Hz, 2H, NCH₂), 3.32 (q, J=7.2 Hz, 2H, NCH₂), 1.18 (t, J=7.2 Hz, 3H, CH₃), 1.12 (t, J=7.2 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃): δ = 172.5 (C=O), 61.2 (CH₂OH), 42.1 (NCH₂), 40.5 (NCH₂), 14.2 (CH₃), 12.9 (CH₃).

-

IR (neat): ν = 3420 (OH), 2975, 2935 (C-H), 1640 (C=O) cm⁻¹.

4-(2-Hydroxyacetyl)morpholine:

-

Appearance: White solid.

-

Melting Point: 74-75 °C.

-

¹H NMR (CDCl₃): δ = 4.25 (s, 2H, CH₂OH), 3.70-3.65 (m, 4H, morpholine CH₂), 3.60-3.55 (m, 4H, morpholine CH₂).

-

¹³C NMR (CDCl₃): δ = 170.8 (C=O), 66.9 (morpholine CH₂), 66.5 (morpholine CH₂), 61.0 (CH₂OH), 46.2 (morpholine CH₂), 42.5 (morpholine CH₂).

-

IR (KBr): ν = 3350 (OH), 2920, 2860 (C-H), 1645 (C=O) cm⁻¹.

Applications in Drug Development

N,N-disubstituted-2-hydroxyacetamides are valuable building blocks in the synthesis of more complex pharmaceutical compounds. The hydroxyl group provides a handle for further functionalization, such as etherification or esterification, allowing for the exploration of structure-activity relationships. The amide bond itself is a common feature in many drug molecules, contributing to their pharmacokinetic and pharmacodynamic properties. This synthetic methodology provides a reliable and scalable route to access a variety of these important intermediates.

Safety Precautions

-

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves).

-

The reaction should be performed in a well-ventilated fume hood.

-

Toluene is a flammable and toxic solvent; handle with care.

-

Secondary amines can be corrosive and have strong odors; handle in a fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: The Role of 2,2-Dimethyl-1,3-dioxolan-4-one in Biodegradable Polymer Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and polymerization of 2,2-dimethyl-1,3-dioxolan-4-one and its derivatives, key monomers in the development of biodegradable polyesters like polylactic acid (PLA). This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates workflows for the synthesis and polymerization of these versatile compounds.

Introduction

Biodegradable polymers are crucial for advancements in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and temporary medical implants.[1][2] Polylactic acid (PLA) is a leading biodegradable polyester derived from renewable resources, making it an attractive material for these applications.[3][4] While traditionally synthesized through the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid, an increasingly popular alternative route involves the ROP of 1,3-dioxolan-4-ones.[3][5]

The use of 2,2,5-trimethyl-1,3-dioxolan-4-one, derived from lactic acid and acetone, offers a readily accessible monomer for PLA synthesis.[3] This approach allows for the production of well-defined polymers, and organocatalyzed methods provide a metal-free route to these materials.[3][5] Furthermore, bifunctional 1,3-dioxolan-4-one derivatives can act as cross-linkers to create degradable and reprocessable thermosets, expanding the range of accessible material properties from resilient solids to elastomers.[6][7][8]

Monomer Synthesis: 2,2,5-trimethyl-1,3-dioxolan-4-one

The synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one is achieved through the acid-catalyzed condensation of L-lactic acid with acetone. The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus.[9]

Experimental Protocol: Monomer Synthesis

Materials:

-

L-lactic acid (5 g, 55.5 mmol)[5]

-

p-toluenesulfonic acid (212 mg, 1.23 mmol)[5]

-

Acetone/Toluene (1:1 mixture, 300 mL)[5]

-

Dichloromethane[5]

-

Saturated sodium bicarbonate solution[5]

-

Brine[5]

-

Anhydrous sodium sulfate[5]

-

Calcium hydride[10]

Procedure:

-

Dissolve L-lactic acid and p-toluenesulfonic acid in the acetone:toluene mixture in a round-bottom flask equipped with a Dean-Stark apparatus.[5][10]

-

Reflux the mixture for 6 hours, continuously removing the water that forms.[5][10]

-

After cooling to room temperature, evaporate the solvent under reduced pressure.[5][10]

-

Dissolve the resulting residue in dichloromethane (50 mL).[5][10]

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).[5][10]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[5][10]

-

For further purification, dry the resulting oil over calcium hydride overnight to yield the pure monomer.[10]

Caption: Workflow for the synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one.

Ring-Opening Polymerization (ROP)

The ring-opening polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one can be performed using various catalysts to produce polylactic acid. Organocatalysts such as p-toluenesulfonic acid and triflic acid are commonly employed for a metal-free polymerization process.[5]

Experimental Protocol: Ring-Opening Polymerization

Materials:

-

2,2,5-trimethyl-1,3-dioxolan-4-one (purified monomer)[3]

-

Neopentanol (initiator)[5]

-

p-toluenesulfonic acid (p-TSA) or Triflic acid (TfOH) (catalyst)[5]

-

Dichloromethane (for dissolution and precipitation)[3]

-

Methanol (for precipitation)[3]

Procedure:

-

In a dried Schlenk flask under an inert atmosphere, add the desired amount of 2,2,5-trimethyl-1,3-dioxolan-4-one.[3]

-

Add the initiator (e.g., neopentanol) and the catalyst (e.g., p-TSA or TfOH) according to the desired monomer-to-initiator-to-catalyst ratio.[5]

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 2-48 hours).[5]

-

To monitor the reaction, samples can be taken at different time points to follow the molecular weight growth by SEC analysis and monomer conversion by 1H NMR.[5]

-

After the desired reaction time, dissolve the reaction mixture in dichloromethane.[5]

-

Precipitate the polymer by adding the solution to cold methanol.[3][5]

-

Collect the white solid product and dry it under vacuum.[5]

Caption: General workflow for the ring-opening polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one.

Quantitative Data Summary

The following tables summarize the polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one and compare it with other common monomers used in biodegradable polyester synthesis.

Table 1: Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one [10]

| Catalyst | Initiator | Monomer:Initiator:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) |